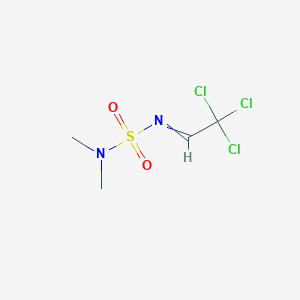
N,N-Dimethyl-N'-(2,2,2-trichloroethylidene)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide is a chemical compound known for its high reactivity towards oxygen- and nitrogen-centered nucleophiles. This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
The synthesis of N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide typically involves the reaction of N,N-dichloromethanesulfonamide with trichloroethylene. This reaction is carried out under specific conditions to ensure the formation of the desired product . The industrial production methods for this compound are similar, involving large-scale reactions with controlled parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced products.
Substitution: The compound is highly reactive towards nucleophiles, making it suitable for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aromatic compounds can lead to C-alkylation products .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide has several scientific research applications, including:
Chemistry: It is used in various organic synthesis reactions due to its high reactivity.
Biology: The compound’s reactivity towards nucleophiles makes it useful in biological studies involving nucleophilic substitution reactions.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide involves its high reactivity towards nucleophiles. The compound can form stable intermediates with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparación Con Compuestos Similares
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide is unique due to its high reactivity towards nucleophiles. Similar compounds include:
N-(2,2,2-Trichloroethylidene)trifluoromethanesulfonamide: This compound also shows high reactivity towards nucleophiles and is used in similar applications.
N-(2,2,2-Trichloroethylidene)nitrobenzenesulfonamide: Another highly reactive compound used in various chemical reactions.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo.
Propiedades
Número CAS |
64298-54-0 |
|---|---|
Fórmula molecular |
C4H7Cl3N2O2S |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-(dimethylsulfamoylimino)ethane |
InChI |
InChI=1S/C4H7Cl3N2O2S/c1-9(2)12(10,11)8-3-4(5,6)7/h3H,1-2H3 |
Clave InChI |
GNFRSWUOKODLCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















